molecular formula C11H10IN B1309478 7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 872473-09-1

7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No. B1309478
M. Wt: 283.11 g/mol
InChI Key: BBQMRHPBVQMRKE-UHFFFAOYSA-N
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Description

The cyclopenta[b]indole core is a structural motif found in various biologically active compounds, which has garnered significant interest in medicinal chemistry due to its therapeutic potential. The papers provided focus on the synthesis, molecular structure, and chemical reactions of cyclopenta[b]indole derivatives, which are relevant to the analysis of "7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole" .

Synthesis Analysis

The synthesis of cyclopenta[b]indole derivatives is a key area of research due to their medicinal relevance. One paper describes a novel synthetic route for the preparation of octahydrocyclopenta[b]diazepinoindoles, which involves cyclization of a tetrahydrocyclopenta[b]indolyl derivative with formaldehyde in the presence of trifluoroacetic acid . Another study outlines a diastereoselective synthesis method that employs oxidative Michael addition followed by a chemoselective reduction and an acid-catalyzed intramolecular Friedel-Crafts reaction to achieve high diastereoselectivity . These methods highlight the versatility and complexity of synthesizing cyclopenta[b]indole frameworks.

Molecular Structure Analysis

The molecular structure of cyclopenta[b]indole derivatives is crucial for understanding their chemical properties and biological activity. One paper presents the X-ray analysis of a tetrahydrocyclopenta[b]indole derivative, providing detailed insights into its stereochemistry . Another study discusses the stereochemistry of related indole derivatives, revealing that they exist in different conformations in solution, which could have implications for their reactivity and interaction with biological targets .

Chemical Reactions Analysis

The reactivity of cyclopenta[b]indole derivatives is explored through various chemical reactions. For instance, the oxidation and nitration of tetrahydrocyclopenta[b]indoles have been studied, leading to the formation of diols and nitro derivatives, respectively . The synthesis of various 7-substituted tetrahydrocyclopenta[b]indoles, including bromo, phenylethynyl, azido, and nitro derivatives, has been achieved, demonstrating the potential for further functionalization of the cyclopenta[b]indole core .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole," the studies on related compounds provide a foundation for inferring such properties. The reactivity of the indole core, the influence of substituents on the NMR spectra, and the impact of stereochemistry on the compound's behavior are all factors that would contribute to the overall profile of the compound .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

One prominent application of 7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole and its derivatives in scientific research involves their synthesis and structural analysis for various chemical transformations. For example, Skladchikov et al. (2012) explored the synthesis, oxidation, and nitration of 7-methyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles. They demonstrated how heating these compounds in piperidine facilitated the formation of diols through oxidation, while nitration produced nitro derivatives. The structural determination of specific derivatives highlights the compound's utility in synthesizing structurally complex molecules (Skladchikov et al., 2012).

Catalytic Reactions

The compound has also been utilized in catalytic reactions to synthesize polycyclic and bioactive molecules. Coste et al. (2008) detailed an intramolecular copper-catalyzed coupling of 2-iodo-tryptophan derivatives, leading to the formation of polysubstituted, enantioenriched tetrahydropyrrolo[2,3-b]indoles. This process underscores the compound's role in facilitating straightforward syntheses of complex molecular frameworks with potential biological activities (Coste et al., 2008).

Novel Synthetic Routes

Welmaker and Sabalski (2004) provided an example of utilizing similar structural frameworks to open new synthetic routes for medicinally relevant compounds. Their work illustrated a synthesis pathway leading to compounds with potential therapeutic applications, showcasing the structural versatility and utility of 7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole derivatives in drug discovery processes (Welmaker & Sabalski, 2004).

Natural Product Synthesis and Bioactivity

Moreover, the compound's derivatives have found applications in the synthesis of natural products and the exploration of their bioactivities. Woolner et al. (2016) investigated tetrahalogenated indoles from the red alga Rhodophyllis membranacea, revealing the compound's potential in yielding bioactive natural products with unique halogenation patterns. This study signifies the compound's relevance in natural product chemistry and potential pharmacological explorations (Woolner et al., 2016).

Safety And Hazards

The safety data sheet for “7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole” advises against breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

7-iodo-1,2,3,4-tetrahydrocyclopenta[b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10IN/c12-7-4-5-11-9(6-7)8-2-1-3-10(8)13-11/h4-6,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQMRHPBVQMRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC3=C2C=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406382
Record name 7-iodo-1,2,3,4-tetrahydrocyclopenta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole

CAS RN

872473-09-1
Record name 7-iodo-1,2,3,4-tetrahydrocyclopenta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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